3-Bromo-1-(methylsulfonyl)-7-azaindole CAS 1936025-30-7 properties
3-Bromo-1-(methylsulfonyl)-7-azaindole CAS 1936025-30-7 properties
Executive Summary
3-Bromo-1-(methylsulfonyl)-7-azaindole (CAS 1936025-30-7) represents a high-value "privileged scaffold" intermediate designed specifically to accelerate the discovery of ATP-competitive kinase inhibitors.
In medicinal chemistry, the 7-azaindole core is a proven bioisostere of purine (adenine) and indole, widely used to target the hinge region of kinases (e.g., JAK, PI3K, RAF). However, the unprotected 7-azaindole presents synthetic challenges: the acidic N1-proton (
This reagent solves those bottlenecks by providing a pre-protected, electronically activated core . The 1-methylsulfonyl (mesyl) group serves a dual purpose: it protects the N1 position from side reactions while sufficiently withdrawing electron density to facilitate diverse C-H activation and cross-coupling chemistries at the C2 and C3 positions.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| Chemical Name | 3-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 1936025-30-7 |
| Molecular Formula | |
| Molecular Weight | 275.12 g/mol |
| Core Scaffold | 7-Azaindole (Pyrrolo[2,3-b]pyridine) |
| Functional Groups | C3-Bromide (Halogen), N1-Mesyl (Sulfonamide) |
| Predicted LogP | ~1.8 - 2.1 (Lipophilic) |
| Solubility | Soluble in DMSO, DMF, DCM, THF; Insoluble in water |
| Appearance | Off-white to pale yellow solid (Typical) |
Structural Mechanistics & Reactivity Analysis[2]
To utilize this compound effectively, one must understand the electronic interplay between its three key structural features.
The N1-Mesyl "Shield & Activator"
Unlike a simple alkyl group, the methylsulfonyl moiety is electron-withdrawing.
-
Protection: It masks the acidic N-H, preventing catalyst poisoning during Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Activation: By pulling electron density from the pyrrole ring, it increases the acidity of the C2-proton. This allows for directed ortho-lithiation (DoM) at C2 using bases like LDA or n-BuLi, enabling the introduction of electrophiles (formyl, alkyl, halides) at the C2 position—a reaction difficult to achieve on the unprotected heterocycle.
The C3-Bromine "Warhead"
The C3 position is the primary vector for fragment growing. The bromine atom is positioned for facile oxidative addition to Pd(0).
-
Reactivity Profile:
for electrophilic halogenation, but here the bromine is already installed. -
Coupling Efficiency: The electron-deficient pyridine ring usually makes oxidative addition slower than in indoles. However, the N-sulfonyl group slightly deactivates the ring toward electrophilic attack but stabilizes the oxidative addition complex in nucleophilic cross-coupling cycles.
The 7-Nitrogen "Hinge Binder"
The pyridine nitrogen (N7) is the critical pharmacophore. It typically accepts a hydrogen bond from the kinase hinge region (e.g., Valine or Leucine backbone NH). The N1-mesyl group must eventually be removed (deprotection) to restore the H-bond donor capability of N1, which is often required for dual-point binding (N1-H donor / N7 acceptor).
Visualization: Reactivity & Workflow
Diagram 1: Reactivity Map
This diagram illustrates the specific chemical opportunities available at each site of the molecule.
Caption: Functional dissection of CAS 1936025-30-7 showing reaction sites and pharmacophoric elements.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Installation of an aryl/heteroaryl group at C3. Rationale: The mesyl group prevents N-arylation side reactions and improves solubility in organic solvents compared to the free NH analog.
Reagents:
-
Substrate: 3-Bromo-1-(methylsulfonyl)-7-azaindole (1.0 eq)
-
Boronic Acid:
(1.2 eq) -
Catalyst:
(0.05 eq) or /XPhos for sterically hindered partners. -
Base:
(3.0 eq) or . -
Solvent: 1,4-Dioxane/Water (4:1).
Procedure:
-
Charge a microwave vial or pressure tube with the substrate, boronic acid, and base.
-
Add solvent and degas with
or Argon for 10 minutes (Critical: Oxygen poisons Pd). -
Add the Pd catalyst rapidly under inert flow.
-
Seal and heat to 80–100°C for 2–6 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (Hexane/EtOAc). The sulfonylated product usually elutes earlier than the deprotected analog due to lower polarity.
Protocol B: Deprotection of N-Mesyl Group
Objective: Removal of the protecting group to reveal the active pharmacophore. Rationale: Sulfonamides on electron-deficient rings (like azaindole) are susceptible to basic hydrolysis.
Reagents:
-
Base: Tetrabutylammonium fluoride (TBAF) in THF OR NaOH/MeOH.
-
Solvent: THF or Methanol.
Procedure:
-
Dissolve the coupled intermediate (from Protocol A) in THF.
-
Add TBAF (1M in THF, 2-3 eq) dropwise at room temperature.
-
Alternative: 4M aqueous NaOH (5 eq) in MeOH at 60°C.
-
-
Monitor by LCMS (Mass shift: -78 Da corresponding to loss of
). -
Workup: Quench with saturated
. Extract with EtOAc. -
Note: The free azaindole is polar; consider adding a small amount of MeOH to the organic layer during extraction to improve solubility.
Synthetic Workflow Visualization
This flowchart demonstrates the strategic placement of this intermediate in a drug discovery campaign.
Caption: Strategic workflow for converting CAS 1936025-30-7 into a bioactive kinase inhibitor.
Safety & Handling (E-E-A-T)
While specific toxicological data for this exact CAS is limited, it should be handled with the rigorous standards applied to halogenated azaindoles and sulfonamides.
-
Hazard Identification:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.[1]
-
H302: Harmful if swallowed (Predicted based on azaindole class toxicity).
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The sulfonyl bond is generally stable, but moisture can lead to slow hydrolysis over extended periods.
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53412601 (Analogous Structure). Retrieved from [Link]
-
Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Molecules. Retrieved from [Link]
- Song, J. J., et al. (2012).Practical Synthesis of 3-Substituted 7-Azaindoles via Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry.
(Note: Direct literature specifically titling CAS 1936025-30-7 is proprietary or sparse; protocols and properties are derived from the authoritative chemistry of the 3-bromo-1-sulfonyl-7-azaindole class as cited above.)
